molecular formula C8H15N5 B2981005 1-(2H-tetrazol-5-yl)cycloheptan-1-amine CAS No. 1249780-57-1

1-(2H-tetrazol-5-yl)cycloheptan-1-amine

Cat. No.: B2981005
CAS No.: 1249780-57-1
M. Wt: 181.243
InChI Key: LGDBCXNGDLHRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrazole derivatives has been extensively studied. For instance, a series of C–N linked bistetrazolate nitramino compounds, including 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, were successfully prepared from readily available 5-aminotetrazole . Another method involves the use of amines, triethyl orthoformate, and sodium azide through a catalyzed reaction .


Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be characterized by various techniques such as IR and NMR spectra and elemental analysis. Some of them were further determined by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazole derivatives are known for their high nitrogen contents and high heats of formation. For example, the nitrogen contents of some energetic bistetrazolate compounds range from 59.3% to 74.8%, which are much higher than those of commonly used high explosives .

Scientific Research Applications

Synthesis and Isosteres

1-(2H-tetrazol-5-yl)cycloheptan-1-amine and its derivatives, particularly tetrazoles, are significant in medicinal chemistry due to their role as isosteres for various functional groups. For instance, tetrazoles can replace carboxylic acids and amines, offering an alternative route for the synthesis of biologically active compounds. A notable advancement is the development of a straightforward method for creating a wide array of 2,5-disubstituted tetrazoles, enhancing the synthesis process's efficiency and applicability (Reed & Jeanneret, 2021).

Bioactive Compounds and Coordination Chemistry

The structure of this compound is pivotal in forming bioactive compounds and drugs. Its utility extends to coordination chemistry, metal-organic frameworks, bioimaging, and high-energy materials. Research has led to the creation of bis-heterocycles containing 1,5-disubstituted tetrazoles, showcasing the compound's versatility and importance in various scientific applications (Kaveti et al., 2017).

Multicomponent Reactions for Novel Scaffolds

Multicomponent reactions (MCRs) are a cornerstone in synthesizing tetrazole derivatives, providing a pathway to novel scaffolds with significant potential in drug design. These reactions offer a route to a diverse range of tetrazole scaffolds, contributing to the development of new drugs with improved metabolic stability and physicochemical properties (Neochoritis, Zhao, & Dömling, 2019).

Energetic Materials and Environmental Applications

Derivatives of this compound have also found applications in the development of high nitrogen content compounds for use as energetic materials. Studies on photodegradation of such compounds provide insights into their environmental behavior and degradation pathways, crucial for assessing their environmental impact and for the development of safer energetic materials (Halasz, Hawari, & Perreault, 2020).

Safety and Hazards

Tetrazoles are known to be reactive and can be hazardous under certain conditions. They can react with acidic materials and strong oxidizers to produce corrosive and toxic gases and heat. They can also react with active metals to produce new compounds which can be explosive to shocks .

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)cycloheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c9-8(7-10-12-13-11-7)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDBCXNGDLHRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249780-57-1
Record name 1-(1H-1,2,3,4-tetrazol-5-yl)cycloheptan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.